molecular formula C8H8N2O3 B085905 3'-Nitroacetanilide CAS No. 122-28-1

3'-Nitroacetanilide

Cat. No. B085905
Key on ui cas rn: 122-28-1
M. Wt: 180.16 g/mol
InChI Key: KFTYNYHJHKCRKU-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

To a solution of 8 g (44 mmol) of 3-nitroacetanilide in 200 ml of dry THF, a solution of 5.5 ml (58 mmol) of borane dimethyl sulfide complex in 5 ml of THF was added, followed by stirring at 80° C. for 4 hours. To the reaction mixture, 3 ml (32 mmol) of borane dimethyl sulfide complex were further added, followed by stirring at 80° C. for 3 hours. After 1N hydrochloric acid was added to the reaction mixture until the solution became uniform, the solvent was concentrated under reduced pressure. To the residue, a 10N aqueous solution of sodium hydroxide was added, followed by extraction with chloroform. The extract was washed with saturated saline and then dried over magnesium sulfate. The solvent was distilled out under reduced pressure. The residue was purified by chromatography on a column (ethyl acetate/n-hexane=4/1), whereby 6.6 g of the title compound were obtained as brown powder (yield: 89%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1)=O.Cl>C1COCC1>[N+:11]([C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[NH:4][CH2:2][CH3:1])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture, 3 ml (32 mmol) of borane dimethyl sulfide complex were further added
STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, a 10N aqueous solution of sodium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a column (ethyl acetate/n-hexane=4/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(NCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 90.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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